molecular formula CH3NaO2S B1224788 Sodium methanesulfinate CAS No. 20277-69-4

Sodium methanesulfinate

Cat. No.: B1224788
CAS No.: 20277-69-4
M. Wt: 102.09 g/mol
InChI Key: LYPGDCWPTHTUDO-UHFFFAOYSA-M
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Description

Sodium methanesulfinate, also known as methanesulfinic acid sodium salt, is an aliphatic sodium sulfinate with the chemical formula CH3SO2Na. It is a versatile compound used in various chemical reactions and industrial applications due to its unique properties.

Scientific Research Applications

Mechanism of Action

Target of Action

Sodium methanesulfinate, also known as methanesulfinic acid sodium salt , is an aliphatic sodium sulfinate It’s known to participate in conjugate addition to vinyl heterocycles and cross-coupling reactions with aryl boronic acid .

Mode of Action

This compound interacts with its targets through a process known as conjugate addition . In this process, the compound adds across the double bond of vinyl heterocycles . It also participates in cross-coupling reactions with aryl boronic acid . These interactions result in the formation of new chemical bonds and compounds.

Biochemical Pathways

This compound is involved in various biochemical pathways. It acts as a sulfonylating, sulfenylating, or sulfinylating reagent, depending on the reaction conditions . It serves as a versatile building block for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions . It plays a significant role in synthesizing thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones .

Result of Action

The result of this compound’s action is the formation of new chemical compounds. For instance, it can be used in the preparation of alkyl methyl sulfone and methyl bis (4-tolyl)sulfoniumtrifluoromethanesulfonate . It is also employed in the synthesis of two sulfonyl type reversible addition-fragmentation transfer (RAFT) agents such as benzyl methylsulfonyldithioformate and benzyl phenylsulfonyldithioformate .

Safety and Hazards

Sodium methanesulfinate is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Sodium sulfinates, including sodium methanesulfinate, have shown substantial progress over the last decade in their utilization . They have been used in site-selective C–H sulfonylation, photoredox catalytic transformations, and electrochemical synthesis . These areas could be potential future directions for research and application of this compound.

Biochemical Analysis

Biochemical Properties

Sodium methanesulfinate plays a significant role in biochemical reactions, particularly in the synthesis of organosulfur compounds. It acts as a versatile building block for preparing valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions . This compound interacts with various enzymes and proteins, facilitating reactions such as sulfonylation, sulfenylation, and sulfinylation. These interactions are crucial for the synthesis of thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones .

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to participate in sulfonylation reactions can impact the activity of enzymes and proteins involved in these pathways . Additionally, this compound’s interactions with cellular components can lead to changes in cellular metabolism, influencing the overall function and health of the cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to form S–S, N–S, and C–S bonds allows it to interact with various biomolecules, altering their structure and function . These interactions can lead to the inhibition or activation of enzymes, affecting biochemical pathways and cellular processes. Furthermore, this compound can influence gene expression by modifying the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is known to be stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo settings. These effects can include alterations in enzyme activity, gene expression, and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can facilitate beneficial biochemical reactions, while higher doses may lead to toxic or adverse effects . Studies have shown that there are threshold effects for this compound, where its activity changes significantly at certain concentrations. High doses of the compound can result in toxicity, affecting the health and function of the animals .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. The compound’s ability to form S–S, N–S, and C–S bonds allows it to participate in the synthesis of organosulfur compounds, influencing metabolic flux and metabolite levels . These interactions are crucial for maintaining cellular homeostasis and supporting various biochemical processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions help to localize the compound to specific cellular compartments, influencing its activity and function . The distribution of this compound within cells can affect its biochemical activity, as well as its ability to participate in various biochemical reactions.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization signals ensure that the compound reaches its intended site of action, where it can exert its biochemical effects . The subcellular distribution of this compound can impact its activity and function, influencing various cellular processes and pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium methanesulfinate can be synthesized through the reaction of methanesulfonic acid with sodium hydroxide. The process involves adding one equivalent of sodium hydroxide to methanesulfonic acid and diluting the mixture to a 4M solution .

Industrial Production Methods: In industrial settings, this compound is produced by the reduction of methanesulfonyl chloride with sodium sulfite. This method ensures a high yield and purity of the final product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form methanesulfonic acid.

    Reduction: It can be reduced to form methanethiol.

    Substitution: It participates in substitution reactions, particularly in the formation of sulfones and sulfoxides.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Sodium methanesulfonate (CH3SO3Na)
  • Sodium p-toluenesulfinate (C7H7SO2Na)
  • Benzenesulfinic acid sodium salt (C6H5SO2Na)

Comparison:

Properties

IUPAC Name

sodium;methanesulfinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4O2S.Na/c1-4(2)3;/h1H3,(H,2,3);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYPGDCWPTHTUDO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3NaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

17696-73-0 (Parent)
Record name Sodium methanesulphinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020277694
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10174125
Record name Sodium methanesulphinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10174125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20277-69-4
Record name Sodium methanesulphinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020277694
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium methanesulphinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10174125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium methanesulphinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.684
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Sodium methanesulfinate
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